2-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide
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Description
2-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide is a useful research compound. Its molecular formula is C18H11ClN2OS and its molecular weight is 338.81. The purity is usually 95%.
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Scientific Research Applications
Restricted Phenyl Rotation in Pyridyl Thioether Ligands
Research into thioether ligands chelated to congested diiminoruthenium cores has demonstrated restricted phenyl rotation, indicative of the steric hindrances and electronic effects such ligands can impose in metal complexes. This insight suggests that similar compounds, including 2-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide, could exhibit unique rotational dynamics when bonded to metal centers, affecting their chemical reactivity and potential applications in catalysis or as ligands in metal-organic frameworks (Baradello et al., 2004).
Highly Refractive Polyimides Containing Pyridine and Sulfur Units
Studies on polyimides synthesized from pyridine and sulfur unit aromatic diamine monomers have unveiled materials with excellent optical properties, including high refractive indices and low birefringence. These findings highlight the potential of incorporating sulfur and nitrogen heterocycles, akin to this compound, into polymers for applications requiring materials with specific optical characteristics (Guan et al., 2017).
Crystal Structure of Nuarimol
The detailed examination of the crystal structure of nuarimol, a compound containing a pyrimidine ring similar to that in this compound, offers insights into the molecular arrangement and potential intermolecular interactions such compounds can engage in. This information is valuable for understanding the solid-state behavior of similar compounds, which is crucial for their application in materials science and drug formulation (Kang et al., 2015).
Structural Parameters and Nonlinear Optical Exploration
Research into thiopyrimidine derivatives has revealed significant insights into their structural parameters, electronic properties, and nonlinear optical (NLO) characteristics. These studies suggest that compounds like this compound could possess notable NLO properties, making them potential candidates for optoelectronic applications (Hussain et al., 2020).
Properties
IUPAC Name |
4-(2-chlorophenyl)sulfanyl-6-phenylfuro[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2OS/c19-14-8-4-5-9-16(14)23-18-13-10-15(12-6-2-1-3-7-12)22-17(13)20-11-21-18/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBAYCSIEGVLNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)N=CN=C3SC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.